2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile
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Overview
Description
2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile is a heterocyclic compound that features a benzoxazole ring substituted with a fluorophenyl group and a carbonitrile group
Mechanism of Action
Target of Action
Similar compounds such as indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
For instance, indole derivatives are known to undergo electrophilic substitution due to excessive π-electrons delocalization .
Biochemical Pathways
Related compounds such as indole derivatives are known to impact a host of biochemical alkylation pathways through a mechanism known as bimolecular homolytic substitution (sh2) .
Pharmacokinetics
It was found to bind tightly to the Polo-like kinases (Plk1) receptor, and its derivatives were found to have higher binding affinities than Doxorubicin .
Result of Action
Related compounds such as indole derivatives have been found to possess various biological activities, which could potentially result in a wide range of molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-fluoroaniline with 2-cyanophenol in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The benzoxazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: The compound can undergo Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
Medicinal Chemistry: The compound has shown promise as a scaffold for the development of new drugs with anti-inflammatory, antimicrobial, and anticancer activities.
Materials Science: It can be used as a building block for the synthesis of advanced materials with unique electronic and optical properties.
Biological Research: The compound’s ability to interact with specific biological targets makes it a valuable tool for studying various biochemical pathways.
Comparison with Similar Compounds
2-(4-Fluorophenyl)-1,3-benzoxazole-5-carbonitrile can be compared with other similar compounds, such as:
2-Phenylbenzoxazole: Lacks the fluorine and carbonitrile substituents, resulting in different chemical and biological properties.
2-(4-Chlorophenyl)-1,3-benzoxazole-5-carbonitrile: Similar structure but with a chlorine atom instead of fluorine, which can affect its reactivity and biological activity.
2-(4-Fluorophenyl)-1,3-benzothiazole-5-carbonitrile:
Properties
IUPAC Name |
2-(4-fluorophenyl)-1,3-benzoxazole-5-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7FN2O/c15-11-4-2-10(3-5-11)14-17-12-7-9(8-16)1-6-13(12)18-14/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINHUFMXQRAYQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C#N)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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